![molecular formula C17H15F2NO2 B5636020 N-cyclopropyl-3',5'-difluoro-2'-methoxybiphenyl-4-carboxamide](/img/structure/B5636020.png)
N-cyclopropyl-3',5'-difluoro-2'-methoxybiphenyl-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-cyclopropyl-3',5'-difluoro-2'-methoxybiphenyl-4-carboxamide typically involves multi-step nucleophilic substitution reactions and ester hydrolysis. For example, Zhou et al. (2021) established a high-yield synthetic method for a related compound, highlighting the significance of such processes in synthesizing complex molecules with similar structures (Zhihui Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-cyclopropyl-3',5'-difluoro-2'-methoxybiphenyl-4-carboxamide has been studied using techniques like X-ray diffraction analysis. Shen De-long (2008) synthesized a similar compound and determined its crystal structure, which is crucial for understanding the molecular conformation and arrangement in such compounds (Shen De-long, 2008).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds involve interactions like hydrogen bonding and molecular conformation stabilization. Özer et al. (2009) characterized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, providing insights into the chemical behavior of comparable structures (Cemal Koray Özer et al., 2009).
Physical Properties Analysis
The physical properties, including phase transitions and textural observations, of similar compounds have been studied. Ximin Chen et al. (2002) synthesized a novel type of carboxylates and observed their thermotropic liquid crystalline properties, which is indicative of the physical behavior of analogous molecules (Ximin Chen et al., 2002).
Chemical Properties Analysis
The chemical properties of related compounds often involve a comprehensive analysis of molecular structures and interactions. Mary et al. (2014) conducted a detailed study on a compound similar to N-cyclopropyl-3',5'-difluoro-2'-methoxybiphenyl-4-carboxamide, using techniques like FT-IR and NBO analysis, which are critical for understanding the chemical properties of such molecules (Y. Mary et al., 2014).
properties
IUPAC Name |
N-cyclopropyl-4-(3,5-difluoro-2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO2/c1-22-16-14(8-12(18)9-15(16)19)10-2-4-11(5-3-10)17(21)20-13-6-7-13/h2-5,8-9,13H,6-7H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQVLRQHRQPGIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)C2=CC=C(C=C2)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3',5'-difluoro-2'-methoxybiphenyl-4-carboxamide |
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